![molecular formula C8H8BrClO B6289627 1-Bromo-3-chloro-2-(methoxymethyl)benzene CAS No. 2605894-55-9](/img/structure/B6289627.png)
1-Bromo-3-chloro-2-(methoxymethyl)benzene
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Overview
Description
1-Bromo-3-chloro-2-(methoxymethyl)benzene is a chemical compound that belongs to the class of mixed aryl halides . It consists of bromine and chlorine as substituents on a benzene ring .
Synthesis Analysis
1-Bromo-3-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction . It can also be synthesized by (3-chlorophenyl)trimethylgermanium by electrophilic substitution .Molecular Structure Analysis
The molecular formula of 1-Bromo-3-chloro-2-(methoxymethyl)benzene is C7H6BrCl . It consists of a benzene ring with bromine, chlorine, and methoxymethyl as substituents .Chemical Reactions Analysis
1-Bromo-3-chlorobenzene undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C and is strongly accelerated by electron-withdrawing substituents . It acts as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .Physical And Chemical Properties Analysis
The molar mass of 1-Bromo-3-chloro-2-(methoxymethyl)benzene is 191.45 g/mol . The melting points of its isomers range from -22 °C to 63–67 °C, and the boiling points range from 195–196 °C to 203–205 °C .Scientific Research Applications
Radical Bromination
The benzylic position is susceptible to radical bromination. N-bromosuccinimide (NBS) can selectively replace the benzylic hydrogen with a bromine atom. This reaction is useful for introducing bromine into specific positions of aromatic compounds .
Thermodynamic and Spectroscopic Studies
Researchers use 1-bromo-3-chloro-2-(methoxymethyl)benzene in thermodynamic studies, measuring properties like enthalpy, entropy, and Gibbs free energy. Additionally, its infrared (IR) and nuclear magnetic resonance (NMR) spectra provide valuable information about molecular vibrations and structural features .
Mechanism of Action
properties
IUPAC Name |
1-bromo-3-chloro-2-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGASZQLNZRWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-2-(methoxymethyl)benzene |
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